molecular formula C31H44N2O10 B14158797 Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B14158797
M. Wt: 604.7 g/mol
InChI Key: WMDHGPURXFVTKQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C31H44N2O10

Molecular Weight

604.7 g/mol

IUPAC Name

butane-1,4-diol;hexanedioic acid;hexane-1,6-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C6H10O4.C6H14O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2

InChI Key

WMDHGPURXFVTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Related CAS

116426-08-5
30662-91-0

Origin of Product

United States

Preparation Methods

Preparation Methods of Butane-1,4-Diol

Butane-1,4-diol (BDO) is a critical monomer for polyurethane and polybutylene terephthalate production. Industrial synthesis relies on two dominant routes: the Reppe process and maleic anhydride hydrogenation .

Reppe Process (Acetylene-Formaldehyde Route)

The Reppe process, accounting for over 40% of global BDO production, involves two stages:

  • Acetylene and formaldehyde reaction at 80–120°C under alkaline conditions to form 1,4-butynediol:
    $$ \text{HC≡CH} + 2\text{HCHO} \rightarrow \text{HOCH}2\text{C≡CCH}2\text{OH} $$
  • Catalytic hydrogenation of 1,4-butynediol over a nickel or copper catalyst at 50–150°C and 10–30 MPa H₂ to yield BDO:
    $$ \text{HOCH}2\text{C≡CCH}2\text{OH} + 2\text{H}2 \rightarrow \text{HOCH}2\text{CH}2\text{CH}2\text{CH}_2\text{OH} $$

This method offers a short process flow, high yield (≥90%), and low byproduct formation. However, acetylene’s high reactivity and flammability necessitate stringent safety measures.

Maleic Anhydride Hydrogenation

An alternative route involves vapor-phase hydrogenation of maleic anhydride esters over copper chromite catalysts (25–45 wt% Cu, 20–35 wt% Cr) at 150–240°C and 25–75 bar H₂. Diethyl maleate undergoes sequential hydrogenolysis:

  • Ester groups reduce to hydroxyls:
    $$ \text{CH}3\text{COO(CH}2\text{)}2\text{OOCCH}3 + 4\text{H}2 \rightarrow \text{HO(CH}2\text{)}4\text{OH} + 2\text{CH}3\text{OH} $$
  • Intermediate tetrahydrofuran (THF) may form but is minimized by optimizing H₂ pressure and residence time.

This method avoids acetylene but requires high-purity feedstocks and generates succinic acid byproducts.

Table 1: Comparative Analysis of BDO Production Methods
Parameter Reppe Process Maleic Anhydride Route
Yield (%) 90–95 75–85
Byproducts Minimal Succinic acid, THF
Operating Pressure 10–30 MPa 25–75 bar
Catalyst Lifetime 6–12 months 3–6 months

Synthesis of Hexanedioic Acid (Adipic Acid)

Adipic acid, a nylon-6,6 precursor, is predominantly synthesized via KA oil oxidation and cyclohexene cleavage .

KA Oil Oxidation with Nitric Acid

The conventional method oxidizes a cyclohexanol/cyclohexanone mixture (KA oil) with nitric acid at 60–80°C:

  • Cyclohexanol converts to cyclohexanone, releasing nitrous acid:
    $$ \text{C}6\text{H}{11}\text{OH} + \text{HNO}3 \rightarrow \text{C}6\text{H}{10}\text{O} + \text{HNO}2 + \text{H}_2\text{O} $$
  • Cyclohexanone undergoes nitrosation and cleavage to adipic acid:
    $$ \text{C}6\text{H}{10}\text{O} + 4\text{HNO}3 \rightarrow \text{HOOC(CH}2\text{)}4\text{COOH} + 4\text{NO}2 + 2\text{H}_2\text{O} $$

This process produces 1.0–1.2 moles of N₂O per mole of adipic acid , raising environmental concerns.

Green Oxidative Cleavage of Cyclohexene

Emerging methods utilize gold or tungsten catalysts for cyclohexene epoxidation followed by aerobic cleavage:

  • Epoxidation : Cyclohexene reacts with H₂O₂ over Au/graphite to form cyclohexene oxide.
  • Oxidative cleavage : The epoxide is cleaved with O₂ to adipic acid at 80–100°C:
    $$ \text{C}6\text{H}{10}\text{O} + 3\text{O}2 \rightarrow \text{HOOC(CH}2\text{)}4\text{COOH} + \text{H}2\text{O} $$

This solvent-free route achieves 60–70% yield with water as the sole byproduct, though catalyst costs remain high.

Production of Hexane-1,6-Diol

Hexane-1,6-diol (1,6-HDO) is synthesized via biomass-derived hydroxymethylfurfural (HMF) hydrogenation .

Catalytic Hydrogenation of HMF

A dual-bed catalyst system (Pd/SiO₂ + Ir-ReOₓ/SiO₂ ) in a fixed-bed reactor converts HMF to 1,6-HDO under 7 MPa H₂ at 100°C:

  • HMF hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF) on Pd sites.
  • BHMF hydrodeoxygenation on Ir-ReOₓ to 1,6-HDO.

Optimal solvent mixtures (40% H₂O + 60% THF) enhance Brønsted acidity, suppressing hexanol formation. The process achieves 57.8% yield with minimal over-hydrogenolysis.

Table 2: Key Parameters for 1,6-HDO Synthesis
Condition Optimal Value Effect on Yield
H₂ Pressure 7 MPa Maximizes HDO selectivity
Solvent (H₂O:THF) 40:60 Enhances acid sites
Temperature 100°C Balances activity and stability

Synthesis of 1-Isocyanato-4-[(4-Isocyanatophenyl)Methyl]Benzene (4,4′-MDI)

4,4′-MDI, a polyurethane precursor, is produced via phosgenation of methylenedianiline (MDA) .

Phosgenation Process

  • MDA Synthesis : Aniline reacts with formaldehyde in HCl to form MDA:
    $$ 2\text{C}6\text{H}5\text{NH}2 + \text{HCHO} \rightarrow \text{H}2\text{N(C}6\text{H}4\text{)CH}2(\text{C}6\text{H}4\text{)NH}2 + \text{H}_2\text{O} $$
  • Phosgenation : MDA reacts with phosgene (COCl₂) in chlorobenzene at 80–120°C:
    $$ \text{H}2\text{N(C}6\text{H}4\text{)CH}2(\text{C}6\text{H}4\text{)NH}2 + 2\text{COCl}2 \rightarrow \text{OCN(C}6\text{H}4\text{)CH}2(\text{C}6\text{H}_4\text{)NCO} + 4\text{HCl} $$

Distillation isolates 4,4′-MDI (≥98% purity) from polymeric MDI byproducts.

Alternative Non-Phosgene Routes

Research explores carbamate pyrolysis and urea-mediated synthesis to eliminate phosgene use. However, these methods face challenges in scalability and cost.

Scientific Research Applications

The query requests information on the applications of "Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene." Based on the search results, it's important to note that this appears to be a mixture of several compounds, not a single compound. Therefore, the applications of each component will be discussed separately where possible.

1,4-Butanediol

Industrial Solvent and Chemical Intermediate: 1,4-Butanediol is a primary alcohol used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It serves as a building block in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF), the latter being an important solvent .

Production of Polymers: 1,4-Butanediol is a key component in the production of polybutylene terephthalate (PBT), a type of polyester polymer . It also functions as a chain extender in the creation of urethane prepolymers and polyether diols .

Applications in Various Products: Beyond polymer production, 1,4-butanediol is used as a plasticizer, a carrier solvent in printing inks, a cleaning agent, and an adhesive . It can also be found in agricultural and veterinary chemicals, coatings, cosmetic formulations, and pharmaceuticals .

Role in Biodegradable Plastics: 1,4-Butanediol is used to create polybutyrate resin, which is recognized as a completely biodegradable plastic .

Bioprinting: 1,4-Butanediol thermoplastic polyurethane elastomer (b-TPUe) has been evaluated as a 3D bioprinting material for tissue engineering. Studies have shown that b-TPUe has mechanical properties similar to native cartilage and supports cell viability and chondrogenesis, making it suitable for biofabrication of artificial tissues .

Table of Applications for 1,4-Butanediol

ApplicationDescription
SolventUsed in industrial processes and chemical synthesis .
Polymer ProductionKey ingredient in manufacturing plastics like polybutylene terephthalate (PBT) and polyurethanes .
Chemical IntermediateUsed to synthesize γ-butyrolactone (GBL) and tetrahydrofuran (THF) .
Various ProductsFound in plasticizers, printing inks, cleaning agents, adhesives, agricultural chemicals, cosmetics, and pharmaceuticals .
Biodegradable PlasticsUsed to produce polybutyrate resin, a completely biodegradable plastic .
3D BioprintingAs a thermoplastic polyurethane elastomer (b-TPUe), it is used in tissue engineering for cartilage TE applications due to its biocompatibility and mechanical properties similar to cartilage .

Hexanedioic Acid (Adipic Acid) and Hexane-1,6-Diol

Production of Polymers: Hexanedioic acid (adipic acid) and hexane-1,6-diol are used in combination with other compounds like 1,4-butanediol and diisocyanates to create various polymers . These polymers can be tailored for specific properties and applications.

Table of Applications for Hexanedioic Acid and Hexane-1,6-Diol (in combination with other compounds)

ApplicationDescription
Polyurethane ProductionReacted with 1,6-hexamethylenediisocyanate and 1,4-butanediol to form polyurethane polymers .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (MDI)

Polyurethane Production: 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene, also known as methylene diphenyl diisocyanate (MDI), is a key component in the production of polyurethane polymers .

Table of Applications for 1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

ApplicationDescription
Polyurethane ProductionUsed as a key component in the production of polyurethane polymers

Comparison with Similar Compounds

Butane-1,4-diol (BDO)

Butane-1,4-diol (HO(CH₂)₄OH) is a linear diol with primary hydroxyl groups. It is a colorless, viscous liquid (melting point: 16°C, boiling point: 230°C) used in synthesizing polyesters (e.g., polybutylene succinate, PBS), tetrahydrofuran (THF), and polyurethanes . Industrially, it is produced via hydrogenation of butyne-1,4-diol or from maleic anhydride . Its shorter chain length contributes to higher ester bond density in polymers, enhancing stiffness but reducing impact strength .

Hexanedioic Acid (Adipic Acid)

Hexanedioic acid (HOOC(CH₂)₄COOH) is a saturated dicarboxylic acid. A key monomer in nylon-6,6 and biodegradable polyesters (e.g., poly(hexamethylene succinate), PHS), it forms flexible polymers due to its six-carbon backbone. It is synthesized via cyclohexane oxidation or bio-based routes .

Hexane-1,6-diol

Hexane-1,6-diol (HO(CH₂)₆OH) is a six-carbon diol. Its longer chain reduces ester bond density in polymers (e.g., PHS), yielding materials with polyethylene-like crystallinity and higher flexibility compared to BDO-based polymers . It is also used in polyurethanes and cyclic oligomers .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

This aromatic diisocyanate contains two reactive isocyanate (-NCO) groups. It serves as a crosslinker in polyurethanes, contributing to high thermal stability and mechanical strength. Its structure enables dense crosslinking in coatings and adhesives .

Comparison with Similar Compounds

Chemical Structure and Reactivity

Compound Functional Groups Chain Length Key Reactivity
Butane-1,4-diol Primary -OH 4 carbons Condenses with diacids (e.g., succinic acid) to form polyesters
Hexanedioic acid Carboxylic acid (-COOH) 6 carbons Polymerizes with diols (e.g., hexane-1,6-diol) via esterification
Hexane-1,6-diol Primary -OH 6 carbons Forms flexible polyesters (e.g., PHS) and seven-membered heterocycles
Aromatic diisocyanate Isocyanate (-NCO) Aromatic Reacts with diols/polyols to form polyurethanes via urea/urethane bonds
  • BDO vs. Hexane-1,6-diol : Shorter chain length in BDO increases ester bond density in polyesters (PBS), enhancing rigidity but reducing impact strength. Hexane-1,6-diol’s longer backbone reduces crystallinity, yielding PHS with polyethylene-like properties .
  • Adipic Acid vs. Succinic Acid : Adipic acid’s six-carbon chain produces more flexible polyesters than succinic acid (four carbons), as seen in PHS vs. PBS .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) State (RT) Water Solubility
Butane-1,4-diol 16 230 Viscous liquid Miscible
Hexanedioic acid 152 337 (decomposes) Solid Moderate
Hexane-1,6-diol 42–45 250–260 Waxy solid Slightly soluble
Aromatic diisocyanate N/A N/A Solid/liquid* Insoluble

*Data inferred from aromatic diisocyanates’ typical properties .

Research Findings

  • Enzymatic Polymerization : Immobilized Candida antarctica lipase efficiently catalyzes BDO/adipic acid polycondensation (PBS yield: 36–38%) .
  • Heterocycle Synthesis : Hexane-1,6-diol forms seven-membered azepanes with Fe catalysts (60–70% yield), a challenging feat in traditional synthesis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polyesters from hexanedioic acid and diols (e.g., butane-1,4-diol or hexane-1,6-diol) using enzymatic catalysis?

  • Methodological Answer : Immobilized Candida antarctica lipase efficiently catalyzes polycondensation between hexanedioic acid and diols. For example, hexane-1,6-diol and adipic acid polymerize readily in bulk at 60–90°C under reduced pressure (0.1–1.0 mmHg) with molecular sieves (4 Å) to remove water, yielding high molecular weight polyesters. Reaction time and temperature must balance enzyme stability and reaction efficiency .

Q. How does the solubility of hexane-1,6-diol in water compare to shorter-chain diols, and what molecular mechanisms explain this difference?

  • Data-Driven Answer : Hexane-1,6-diol exhibits significantly higher water solubility (500 g/dm³) than hexan-1-ol (5.9 g/dm³) due to its two hydroxyl groups, which enhance hydrogen bonding with water. The extended alkyl chain reduces hydrophilicity compared to shorter diols (e.g., butane-1,4-diol), but the dual -OH groups dominate solubility behavior .

Q. What analytical techniques are most reliable for detecting trace amounts of butane-1,4-diol in complex matrices (e.g., biological samples or polymer blends)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with derivatization (e.g., silylation) enhancing volatility. For polymers, pyrolysis-GC-MS or solvent extraction followed by HPLC-UV can isolate and quantify butane-1,4-diol degradation products .

Advanced Research Questions

Q. How do conflicting pharmacological findings on butane-1,4-diol’s intrinsic effects (e.g., ethanol-like activity vs. inertness) inform experimental design for neuropharmacology studies?

  • Contradiction Analysis : Intracerebroventricular injection in rats showed no inherent pharmacological activity, while oral administration metabolizes to GHB, producing sedative effects. Researchers must distinguish between direct CNS effects (via targeted delivery) and systemic metabolism by controlling administration routes and co-administering ethanol to assess metabolic pathway competition .

Q. What structural factors govern the mechanical properties of polyurethanes synthesized from 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (MDI) and diols like butane-1,4-diol or hexane-1,6-diol?

  • Structure-Property Relationship : Butane-1,4-diol’s rigid, short chain enhances hydrogen bonding in hard segments, increasing tensile strength but reducing elasticity. Hexane-1,6-diol’s longer chain introduces flexibility, lowering the glass transition temperature (Tg) but improving impact resistance. Optimizing diol chain length and molar ratios balances rigidity and elasticity .

Q. How do solvent properties of diols (e.g., butane-1,4-diol vs. hexane-1,6-diol) influence their efficacy in gas chromatography separations of cis-trans isomers?

  • Experimental Insights : Butane-1,4-diol’s higher polarity improves resolution of low-boiling isomers (e.g., C4-C6 alkenes) at 40–60°C, while hexane-1,6-diol’s lower volatility allows higher working temperatures (60–80°C) for heavier analytes, albeit with reduced selectivity. Solvent polarity and AgNO3 additive synergistically enhance separation .

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